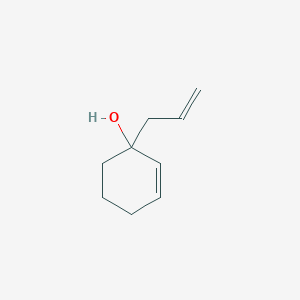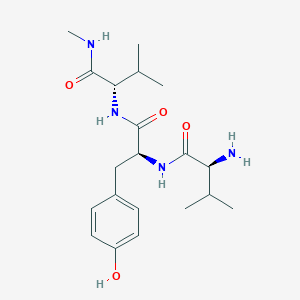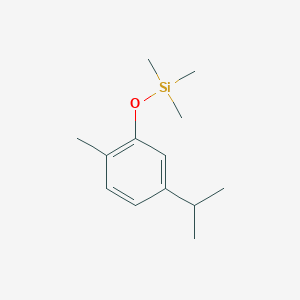![molecular formula C18H14 B14479801 11-methyl-11H-benzo[a]fluorene CAS No. 71265-25-3](/img/structure/B14479801.png)
11-methyl-11H-benzo[a]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-methyl-11H-benzo[a]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[a]fluorene, characterized by the presence of a methyl group at the 11th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-11H-benzo[a]fluorene typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones. This reaction is carried out under high-temperature conditions, leading to the formation of the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the synthesis can be scaled up using similar cyclization reactions with appropriate modifications to reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-methyl-11H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced polycyclic structures.
Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzo[a]fluorenone derivatives.
Reduction: Formation of hydrogenated benzo[a]fluorene derivatives.
Substitution: Formation of halogenated benzo[a]fluorene derivatives.
Applications De Recherche Scientifique
11-methyl-11H-benzo[a]fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA, due to its planar structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 11-methyl-11H-benzo[a]fluorene involves its interaction with molecular targets through π-π stacking interactions. These interactions are facilitated by the planar structure of the compound, allowing it to intercalate between aromatic rings of other molecules, such as DNA bases. This intercalation can disrupt normal biological processes, making it a subject of interest in the study of mutagenesis and carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]fluorene: The parent compound without the methyl group at the 11th position.
11H-benzo[a]fluoren-11-one: An oxidized derivative with a carbonyl group at the 11th position.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
11-methyl-11H-benzo[a]fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to differences in physical properties, such as melting point and solubility, as well as biological activity compared to its non-methylated counterpart.
Propriétés
Numéro CAS |
71265-25-3 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
11-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-16(14)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-12H,1H3 |
Clé InChI |
WQPWQWSJGFCJBF-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


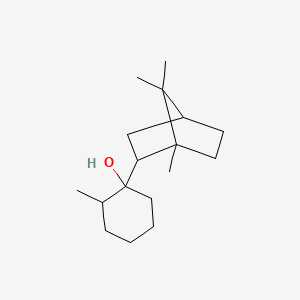


![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
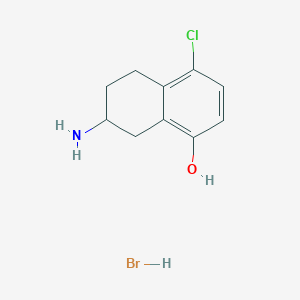

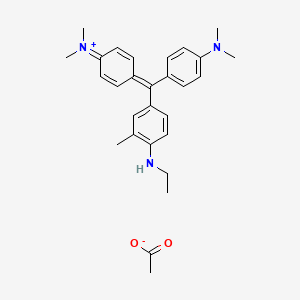
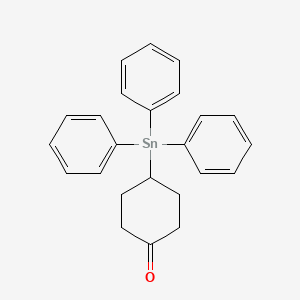

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
